Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride (CAS 1630096-68-2) is a premium, sp3-enriched bicyclic building block widely utilized in medicinal chemistry and advanced materials synthesis. Structurally, it features a tetrahydro-piperidine ring fused to a pyrazole core, offering a conformationally restricted scaffold that serves as a highly effective bioisostere for indoles and azaindoles. Procured primarily for its orthogonal reactivity, the compound provides two distinct nitrogen nucleophiles (pyrazole NH and piperidine NH) alongside a protected carboxylate moiety [1]. The hydrochloride salt form is specifically engineered to maximize handling stability and solubility in standard organic workflows, making it a critical starting material for the parallel synthesis of kinase inhibitors, GPCR ligands, and novel drug candidates requiring high metabolic stability.
Attempting to substitute this specific ethyl ester hydrochloride with its free base, free carboxylic acid, or 7-oxo (lactam) analogs introduces severe process inefficiencies and functional limitations. The free base of this polyamine is typically a hygroscopic oil that undergoes rapid oxidative degradation, complicating precise stoichiometric weighing during scale-up [1]. Conversely, the unesterified carboxylic acid forms an intractable zwitterion with extremely poor solubility in aprotic solvents (e.g., DMF, DCM), forcing chemists to employ costly and time-consuming transient protection strategies [1]. Furthermore, substituting with the heavily commercialized 7-oxo analog (common in Apixaban synthesis) fundamentally alters the scaffold's pharmacophore; the lactam nitrogen is non-basic, completely abolishing the secondary amine's ability to form critical salt bridges in target binding pockets [2]. Procurement must therefore strictly specify the non-oxo ethyl ester hydrochloride to ensure workflow compatibility and target binding efficacy.
Lacks the saturated tetrahydro core and secondary amine; reductive amination and N‑alkylation vectors are lost, limiting diversification.
Faster nucleophilic acyl substitution may reduce chemoselectivity; ethyl ester offers greater tolerance during parallel modifications.
Diverges kinase selectivity toward ALK5/GSK3β; hinge‑binding geometry for Pim kinases is not replicated, precluding target‑program fit.
The free base form of tetrahydro-pyrazolo[3,4-c]pyridines is typically an unstable, hygroscopic oil prone to rapid oxidative degradation in ambient air. Conversion to the hydrochloride salt (CAS 1630096-68-2) yields a highly crystalline solid that retains >99% purity over 12 months at 25°C, whereas the free base exhibits >5% degradation and severe discoloration within 3-4 weeks under identical conditions [1]. This eliminates the need for cold-chain logistics or inert-gas glovebox handling during procurement and scale-up.
| Evidence Dimension | Purity retention at 25°C (ambient air) |
| Target Compound Data | >99% purity at 12 months (HCl salt) |
| Comparator Or Baseline | Free base analog (<95% purity at 4 weeks) |
| Quantified Difference | >11 months extended shelf-life without specialized storage |
| Conditions | 25°C, ambient humidity, standard amber glass vial |
Ensures reproducible stoichiometry and reduces material loss during long-term library synthesis campaigns.
For orthogonal N-alkylation or acylation at the piperidine nitrogen, the starting scaffold must be highly soluble in aprotic polar solvents. The ethyl ester hydrochloride provides excellent solubility (>100 mg/mL in DMF upon neutralization with DIPEA). In contrast, the unesterified free carboxylic acid exists as a highly polar zwitterion, severely restricting its solubility (<5 mg/mL in DMF/DCM) [1]. The esterification thus bypasses the need for transient protection steps, directly streamlining parallel synthesis workflows.
| Evidence Dimension | Solubility in DMF (with organic base) |
| Target Compound Data | >100 mg/mL (Ethyl ester) |
| Comparator Or Baseline | <5 mg/mL (Free carboxylic acid) |
| Quantified Difference | >20-fold increase in aprotic solvent solubility |
| Conditions | DMF at 20°C, 1.5 eq DIPEA |
Enables homogeneous-phase reactions and high-throughput library synthesis without complex protection/deprotection sequences.
While the 7-oxo-pyrazolo[3,4-c]pyridine scaffold is heavily procured for Factor Xa inhibitor synthesis, its lactam nitrogen is non-basic. The target compound (CAS 1630096-68-2) retains a fully saturated, non-oxo piperidine ring, providing a basic secondary amine (calculated pKa ~8.5-9.0) [1]. This quantitative shift in basicity is absolutely necessary for forming critical salt-bridge interactions in target binding pockets, making it functionally distinct from lactam-based analogs.
| Evidence Dimension | Nitrogen basicity (pKa of piperidine/lactam N) |
| Target Compound Data | pKa ~8.5 - 9.0 (Basic secondary amine) |
| Comparator Or Baseline | 7-oxo analog (pKa < 0, non-basic amide) |
| Quantified Difference | >8 log units difference in basicity |
| Conditions | Aqueous physiological conditions (pH 7.4) |
Dictates the scaffold's ability to act as a hydrogen bond donor/acceptor in target binding, expanding utility beyond coagulation factor inhibitors.
The basic piperidine nitrogen (pKa ~8.5) is ideally suited for forming salt-bridge interactions in kinase hinge regions, while the ethyl ester allows for late-stage diversification into amides or alcohols [1].
Used to replace flat, metabolically vulnerable indole or azaindole cores in lead optimization, increasing the Fraction of sp3 carbons (Fsp3) to improve aqueous solubility and pharmacokinetic profiles [2].
The distinct nucleophilicity of the pyrazole and piperidine nitrogens enables sequential, regioselective functionalization (e.g., Buchwald-Hartwig cross-coupling followed by acylation) without requiring complex protection schemes [1].